REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[C:3]#[CH:4].Cl[C:7]([O:9][CH2:10][CH3:11])=[O:8]>O1CCCC1>[CH2:10]([O:9][C:7](=[O:8])[C:4]#[C:3][CH:2]([CH3:5])[CH3:1])[CH3:11]
|
Name
|
|
Quantity
|
6.32 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
N-butyl lithium
|
Quantity
|
63.8 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.33 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture is stirred for an additional 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is quenched with saturated ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
The reaction is extracted two times with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C#CC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |